N-(3-phenylpropyl)benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-phenylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c17-19(18,15-11-5-2-6-12-15)16-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12,16H,7,10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCGAVNTXAUYFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies
General Synthetic Routes for N-(3-phenylpropyl)benzenesulfonamide and Analogues
The construction of the this compound backbone is typically achieved through established sulfonamide synthesis protocols. These methods offer versatility and can be adapted for the preparation of a wide array of structural analogs.
Amidation Reactions and Sulfonylation Procedures
The most direct and widely employed method for the synthesis of this compound is the reaction of 3-phenylpropan-1-amine with benzenesulfonyl chloride. This reaction, a classic example of a sulfonylation, falls under the broader category of amidation reactions. The process involves the nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride.
This reaction is often carried out in the presence of a base to neutralize the HCl byproduct, thereby driving the reaction to completion. Common bases used for this purpose include pyridine, triethylamine, or aqueous sodium hydroxide (B78521). The choice of base and solvent can significantly influence the reaction rate and yield. For instance, the use of pyridine as both a solvent and a base is a common practice.
A typical laboratory-scale synthesis would involve dissolving 3-phenylpropan-1-amine in a suitable solvent, such as dichloromethane or pyridine, followed by the slow addition of benzenesulfonyl chloride at a controlled temperature, often at 0 °C to manage the exothermic nature of the reaction. After the addition is complete, the reaction mixture is typically stirred at room temperature until completion.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 3-phenylpropan-1-amine | Benzenesulfonyl chloride | Pyridine | Pyridine | This compound |
| 3-phenylpropan-1-amine | Benzenesulfonyl chloride | Triethylamine | Dichloromethane | This compound |
| 3-phenylpropan-1-amine | Benzenesulfonyl chloride | Sodium hydroxide | Water/Dichloromethane (Schotten-Baumann conditions) | This compound |
Alkylation and Arylation Techniques for N-Substitution
Further derivatization of the sulfonamide can be achieved through N-substitution, introducing alkyl or aryl groups onto the nitrogen atom. This requires the initial formation of the this compound, which is a secondary sulfonamide and thus possesses an acidic proton on the nitrogen.
N-Alkylation: The deprotonation of the sulfonamide with a suitable base, such as sodium hydride or potassium carbonate, generates a nucleophilic sulfonamidate anion. This anion can then react with an alkyl halide (e.g., methyl iodide, benzyl bromide) in an SN2 reaction to yield the corresponding N-alkylated product. The choice of solvent for this reaction is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being commonly employed to facilitate the reaction.
N-Arylation: The introduction of an aryl group at the nitrogen center is more challenging and often requires transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for this transformation. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples the sulfonamide with an aryl halide or triflate in the presence of a suitable phosphine ligand and a base. This methodology allows for the synthesis of a wide range of N-aryl-N-(3-phenylpropyl)benzenesulfonamides, providing access to compounds with extended aromatic systems.
| Starting Material | Reagent | Catalyst/Base | Product |
| This compound | Methyl iodide | Sodium hydride | N-methyl-N-(3-phenylpropyl)benzenesulfonamide |
| This compound | Benzyl bromide | Potassium carbonate | N-benzyl-N-(3-phenylpropyl)benzenesulfonamide |
| This compound | Aryl bromide | Palladium catalyst / Phosphine ligand / Base | N-aryl-N-(3-phenylpropyl)benzenesulfonamide |
Reaction Conditions and Optimizations in Laboratory Synthesis
The efficiency of the synthesis of this compound and its derivatives can be significantly influenced by various reaction parameters. Optimization of these conditions is a key aspect of laboratory synthesis to maximize yield and purity while minimizing reaction time and by-product formation.
Temperature: The initial sulfonylation reaction is often performed at low temperatures (0 °C) to control the exothermicity and prevent side reactions. Subsequent warming to room temperature is typical to ensure the reaction goes to completion. N-alkylation and N-arylation reactions may require elevated temperatures to proceed at a reasonable rate, depending on the reactivity of the electrophile and the catalyst system used.
Solvent: The choice of solvent is critical. For sulfonylation, solvents like dichloromethane, chloroform, or pyridine are common. For N-alkylation, polar aprotic solvents such as DMF and acetonitrile are preferred. In the case of Buchwald-Hartwig amination, ethereal solvents like dioxane or toluene are frequently used. The solubility of reactants and intermediates, as well as the solvent's influence on reaction kinetics, are important considerations.
Catalyst and Ligand: In N-arylation reactions, the selection of the palladium precursor and the phosphine ligand is crucial for achieving high yields and good functional group tolerance. wikipedia.org Different generations of Buchwald and Hartwig ligands have been developed to improve the efficiency and scope of the amination reaction.
Base: The strength and nature of the base can have a profound impact on the reaction outcome. For sulfonylation, organic bases like pyridine or triethylamine are often sufficient. For the deprotonation of the sulfonamide in N-alkylation, stronger bases like sodium hydride may be necessary. In palladium-catalyzed couplings, inorganic bases such as sodium tert-butoxide, potassium phosphate, or cesium carbonate are commonly employed.
Structural Modifications and Scaffold Diversity
To explore the structure-activity relationships of this compound, a variety of structural modifications can be introduced. These modifications can be targeted at the aromatic rings or the phenylpropyl side chain, allowing for the generation of a diverse library of analogs.
Introduction of Aromatic and Heteroaromatic Moieties
The aromatic rings of this compound provide ample opportunities for functionalization. Standard electrophilic aromatic substitution reactions can be employed to introduce substituents onto the benzenesulfonyl or the phenylpropyl moiety. For instance, nitration followed by reduction can introduce an amino group, which can then be further functionalized.
Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful tool for introducing new aromatic or heteroaromatic rings. nih.gov For this, a halogenated precursor, for example, N-(3-(4-bromophenyl)propyl)benzenesulfonamide, would be required. This precursor could then be coupled with a variety of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst to generate biaryl or aryl-heteroaryl structures. This strategy significantly expands the structural diversity of the scaffold.
Similarly, the benzenesulfonyl moiety can be replaced with other aromatic or heteroaromatic sulfonyl chlorides during the initial synthesis to introduce diversity at that position. For example, using thiophenesulfonyl chloride or pyridinesulfonyl chloride would yield the corresponding heteroaromatic sulfonamides.
| Modification Strategy | Precursor | Reagent | Product Feature |
| Suzuki-Miyaura Coupling | N-(3-(4-bromophenyl)propyl)benzenesulfonamide | Arylboronic acid | Biaryl moiety on the phenylpropyl side chain |
| Suzuki-Miyaura Coupling | N-(3-(4-bromophenyl)propyl)benzenesulfonamide | Heteroarylboronic acid | Aryl-heteroaryl moiety on the phenylpropyl side chain |
| Varied Sulfonyl Chloride | 3-phenylpropan-1-amine | Thiophenesulfonyl chloride | Thiophene-based sulfonamide |
| Varied Sulfonyl Chloride | 3-phenylpropan-1-amine | Pyridinesulfonyl chloride | Pyridine-based sulfonamide |
Modification of the Phenylpropyl Side Chain
The three-carbon propyl linker of the phenylpropyl side chain can also be a site for structural modification, although this is generally more complex than aromatic ring functionalization. One approach involves starting with a modified 3-phenylpropan-1-amine derivative. For instance, introducing substituents on the phenyl ring of this starting material would lead to corresponding modifications in the final product.
Integration of Additional Bioactive Pharmacophores
The foundational structure of this compound serves as a versatile scaffold for the integration of supplementary bioactive pharmacophores. This strategic derivatization aims to enhance therapeutic efficacy, modulate pharmacokinetic properties, or introduce novel biological activities by combining the benzenesulfonamide (B165840) core with other known pharmacologically active moieties. Methodologies for achieving this integration primarily involve chemical modifications at the sulfonamide nitrogen, the phenyl rings, or the propyl linker.
A prevalent strategy for derivatization is the incorporation of heterocyclic rings, which are integral components of many pharmaceuticals due to their diverse biological activities. For instance, the synthesis of benzenesulfonamide derivatives bearing a 1,3,4-thiadiazole moiety has been explored. In a synthetic approach, a precursor benzenesulfonamide with a hydrazinyl group can be reacted with isothiocyanates to form a thiosemicarbazide intermediate. Subsequent cyclization, often acid-catalyzed, yields the desired 1,3,4-thiadiazole ring appended to the benzenesulfonamide framework. This approach could be adapted to this compound by first functionalizing one of the phenyl rings with a hydrazinyl group.
Another notable strategy involves the introduction of moieties to target specific biological pathways. For example, in the development of novel carbonic anhydrase inhibitors, a "tail approach" has been successfully employed. This involves the addition of various side chains to the core molecule to enhance binding affinity and selectivity for different carbonic anhydrase isoforms. While the specific starting material was 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide, the principles of this "tail/dual-tail" approach are directly applicable to this compound nih.gov. This could involve N-alkylation or N-acylation at the sulfonamide nitrogen with groups containing hydrophilic or hydrophobic tails, thereby modulating the compound's interaction with the target enzyme's active site nih.gov.
Furthermore, the integration of pharmacophores can be achieved through cross-coupling reactions. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. A pre-functionalized this compound, for example, bearing a halide on one of the phenyl rings, could be coupled with a variety of boronic acids (Suzuki coupling), amines (Buchwald-Hartwig coupling), or other organometallic reagents to introduce diverse bioactive fragments. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.
The following table summarizes representative bioactive pharmacophores that could be integrated into the this compound scaffold and the primary synthetic strategies for their incorporation.
| Bioactive Pharmacophore | Potential Therapeutic Target/Activity | Representative Synthetic Strategy |
| 1,3,4-Thiadiazole | Antimicrobial, Anticancer | Cyclization of a thiosemicarbazide precursor |
| Substituted Pyridine | Anti-influenza | Copper-catalyzed cross-coupling |
| Carboxamide | Anti-inflammatory | Palladium-mediated amidation |
| Imide Derivatives | Modulators of inflammatory response | Heating with functionalized anhydrides |
In Vitro Biological Activity and Enzyme Inhibition Studies
Evaluation of Enzyme Inhibitory Potential
Benzenesulfonamides are a prominent class of compounds investigated for their wide-ranging biological activities, particularly as enzyme inhibitors. The core structure, featuring a benzene (B151609) ring attached to a sulfonamide group, serves as a versatile scaffold for designing inhibitors against various enzymatic targets.
Lipoxygenase Enzyme Inhibition Research
Lipoxygenases (LOXs) are enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. researchgate.net Inhibition of these enzymes is a key strategy for developing anti-inflammatory agents. researchgate.netnih.gov While various natural and synthetic compounds, including flavonoids and other phenolics, have been studied for their LOX inhibitory potential, specific research evaluating the direct inhibitory effect of N-(3-phenylpropyl)benzenesulfonamide on lipoxygenase is not available in the reviewed scientific literature. researchgate.netdergipark.org.trcabidigitallibrary.org
Carbonic Anhydrase (hCA) Isoform Inhibition (I, II, IX, XII)
Benzenesulfonamides are a cornerstone in the field of carbonic anhydrase inhibitors (CAIs). nih.govsemanticscholar.org The sulfonamide moiety is a critical zinc-binding group that anchors these inhibitors within the enzyme's active site. Research has extensively covered the inhibition of various human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII. nih.govnih.gov
Derivatives of benzenesulfonamide (B165840) generally exhibit varied inhibitory profiles across these isoforms. The cytosolic isoforms hCA I and II are often inhibited with moderate potency, while the tumor-associated isoforms hCA IX and XII are frequently targeted with high affinity, often in the low nanomolar range. nih.gov The inhibitory activity is highly dependent on the "tail" portion of the molecule, which extends from the primary sulfonamide group and can form crucial interactions within the active site cavity. nih.govresearchgate.net
Below is a summary of typical inhibition constant (Kᵢ) ranges for benzenesulfonamide derivatives against key hCA isoforms.
| hCA Isoform | Typical Inhibition Constant (Kᵢ) Range for Benzenesulfonamide Derivatives |
| hCA I | 41.5 nM - 9174 nM nih.govnih.gov |
| hCA II | 4.4 nM - 792 nM nih.govnih.gov |
| hCA IX | 1.5 nM - 835 nM nih.govnih.gov |
| hCA XII | 0.8 nM - 429 nM nih.govnih.gov |
The primary mechanism of action for benzenesulfonamide-based CAIs involves the coordination of the deprotonated sulfonamide group (R-SO₂NH⁻) to the Zn(II) ion located in the catalytic core of the enzyme. researchgate.netnih.gov This binding event displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic hydration of carbon dioxide. researchgate.net The interaction is stabilized by a network of hydrogen bonds, notably with the side chain of the active site residue Threonine 199. nih.gov The kinetics of this inhibition are well-characterized, and the potency of these inhibitors is often quantified by their inhibition constant (Kᵢ), which reflects the concentration required to produce 50% inhibition. unifi.it
Achieving selective inhibition for specific hCA isoforms is a major goal in the design of CAIs to minimize off-target effects. nih.govnih.gov Selectivity is primarily governed by the chemical nature of the inhibitor's tail, which can exploit subtle differences in the amino acid residues lining the active sites of the various isoforms. nih.govresearchgate.net For example, many benzenesulfonamide derivatives show potent, low nanomolar inhibition against the tumor-associated isoforms hCA IX and XII, while displaying weaker activity against the abundant cytosolic isoforms hCA I and II. nih.govnih.gov This selectivity is crucial for the development of anticancer agents that target hypoxia-induced hCA IX and XII with reduced impact on normal physiological processes regulated by hCA I and II. nih.govnih.gov The introduction of different substituents and linkers, such as triazole or ureido moieties, has been shown to modulate this selectivity profile significantly. nih.govnih.gov
Cholinesterase Enzyme Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. europeanreview.org Inhibitors of these enzymes are the primary therapeutic agents for managing the symptoms of Alzheimer's disease. europeanreview.orgnih.gov The search for new, effective cholinesterase inhibitors is an active area of research. nih.gov
Several studies have explored sulfonamide derivatives as potential inhibitors of both AChE and BChE. mdpi.com While specific data for this compound is not detailed in the available literature, related compounds have been evaluated. The inhibitory potential, typically measured as the half-maximal inhibitory concentration (IC₅₀), varies widely based on the specific structural modifications of the benzenesulfonamide scaffold.
The table below presents IC₅₀ values for some compounds to illustrate the range of activities observed in cholinesterase inhibition studies.
| Enzyme | Inhibitor | IC₅₀ (µM) |
| Acetylcholinesterase (AChE) | Ondansetron | 33 researchgate.net |
| S-III 6 | 175 nih.gov | |
| Butyrylcholinesterase (BChE) | Ondansetron | 2.5 researchgate.net |
| Nectriapyrone | 29.05 nih.gov | |
| Tryptophol | 34.15 nih.gov |
Urease Enzyme Inhibition Studies
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. researchgate.netnih.gov It is a critical virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, allowing them to survive in the acidic environment of the stomach. frontiersin.org Therefore, urease inhibitors are being investigated as potential treatments for infections caused by these organisms. researchgate.netnih.gov The search for potent and safe urease inhibitors is an ongoing effort, with various chemical classes being explored, including hydroxamic acids, phosphoramidates, and thiourea (B124793) derivatives. frontiersin.orgresearchgate.net However, based on the reviewed scientific literature, there are no specific studies on the urease inhibitory activity of this compound.
Antimicrobial Research Applications
While direct studies on the antimicrobial effects of this compound are not present in the available literature, the broader class of benzenesulfonamide derivatives has been the subject of numerous antimicrobial investigations.
Research has shown that various benzenesulfonamide derivatives exhibit activity against Gram-positive bacteria. For instance, certain novel N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide derivatives have demonstrated antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov One study identified that N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide was the most potent among the tested compounds, with minimum inhibitory concentrations (MICs) varying across different S. aureus strains. nih.gov Other studies have also highlighted the antibacterial potential of sulfonamide derivatives against S. aureus. researchgate.net
Similarly, derivatives of benzenesulfonamide have been evaluated against Bacillus subtilis. While specific data for this compound is absent, the general class of sulfonamides has been a focus of antibacterial research. nih.gov
The efficacy of benzenesulfonamide derivatives extends to Gram-negative bacteria, a group known for its challenging resistance mechanisms.
Escherichia coli : Certain sulfonamides, such as sulfamethizole (B1682507) and sulfisoxazole, have been used in the treatment of urinary tract infections caused by E. coli. nih.gov A new small molecule inhibitor of bacterial cell division, based on a sulfonamide scaffold, has also been discovered through high-throughput screening in E. coli. nih.gov
Pseudomonas aeruginosa : This opportunistic pathogen is a frequent target in antimicrobial research. While direct data on this compound is unavailable, various other antimicrobial agents are actively being investigated for their activity against P. aeruginosa. nih.govfrontiersin.org
Salmonella typhi : The causative agent of typhoid fever, S. typhi, has been the subject of studies involving various plant extracts and synthetic compounds, though specific research on this compound is not documented. researchgate.netnih.govresearchgate.netacademicjournals.org
Klebsiella pneumoniae : As a significant nosocomial pathogen, K. pneumoniae is a key target for novel antibiotics. Research has explored the efficacy of various compounds, including novel cephalosporins and antimicrobial peptides, against this bacterium. nih.govnih.govmdpi.comfrontiersin.orgresearchgate.net
The investigation of benzenesulfonamide derivatives has also included their potential as antifungal agents.
Candida albicans : Studies have demonstrated the antifungal activity of novel arylsulfonamide compounds against various Candida species, including C. albicans. nih.govresearchgate.netnih.govfrontiersin.orgmdpi.com For example, a series of arylsulfonamide-based compounds showed fungistatic activity against several C. albicans strains. nih.gov
Aspergillus niger : This common mold has been used as a model organism in antifungal research. While there is no specific data for this compound, other compounds have been tested for their inhibitory effects against A. niger. ijprs.comnih.govnih.govresearchgate.netmdpi.comresearchgate.net
Cellular Anti-proliferative and Cytotoxic Activity in Research Cell Lines
The cytotoxic potential of benzenesulfonamide derivatives against various cancer cell lines has been an active area of research.
MCF-7 : This estrogen-receptor-positive breast cancer cell line is frequently used in anticancer drug screening. While no studies on this compound were found, other benzenesulfonamide derivatives have been investigated. For instance, new derivatives of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine have shown cytotoxic activity against MCF-7 cells. mdpi.com Other non-related compounds have also been extensively studied for their antiproliferative effects on this cell line. researchgate.netnih.govresearchgate.netrsc.orgnih.gov
T-47D : Similar to MCF-7, the T-47D breast cancer cell line is a common model in cancer research. Studies on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivatives have shown antiproliferative activity against T-47D cells, with one compound, 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide, showing significant potency. nih.gov Other classes of compounds have also been evaluated for their effects on T-47D cells. nih.govresearchgate.net
The PC-3 cell line, a model for androgen-independent prostate cancer, has been used to evaluate the cytotoxicity of various chemical agents. nih.gov While specific data for this compound is not available, a study on the palladium complex Pd2Spm evaluated its cytotoxic effect against PC-3 cells, providing insights into potential therapeutic strategies for prostate cancer. nih.gov
Lung Carcinoma Cell Line Research (e.g., A549)
Currently, there is no publicly available scientific literature detailing the in vitro cytotoxic or anti-proliferative effects of this compound specifically on the A549 human lung carcinoma cell line. While research has been conducted on various benzenesulfonamide derivatives, demonstrating their potential as anti-cancer agents against A549 cells, studies focusing on the exact molecule of this compound are not present in the reviewed literature. nih.govnih.govresearchgate.net These related studies often explore how different substitutions on the benzenesulfonamide scaffold influence anticancer activity. nih.govresearchgate.net
Other Cancer Cell Models (e.g., MDA-MB-231, HCT-116)
Similarly, dedicated research on the in vitro activity of this compound against the MDA-MB-231 (triple-negative breast cancer) and HCT-116 (colorectal carcinoma) cell lines has not been identified in the public domain. The existing body of research on benzenesulfonamide derivatives does, however, indicate that this class of compounds can exhibit significant anti-proliferative and cytotoxic effects against these cell lines. nih.govrsc.orgrsc.org For instance, studies on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides and other derivatives have shown activity against MDA-MB-231 and HCT-116 cells. nih.gov However, these findings are specific to the derivatives studied and cannot be directly extrapolated to this compound.
Cardiac Myosin Activation in Isolated Tissue/Cell Models
There are no specific studies identified that investigate the direct effect of this compound on cardiac myosin activation in isolated tissue or cell models. The field of cardiac myosin activators is an active area of research for heart failure therapies, with compounds that directly modulate the sarcomere's function. youtube.comnih.govduke.eduduke.edu Research has explored scaffolds that include a phenylpropyl group, such as flexible phenylpropylurea derivatives, which have been shown to act as cardiac myosin activators. nih.gov These findings suggest that the phenylpropyl moiety can be a component of molecules targeting cardiac myosin; however, this does not provide direct evidence of this compound's activity in this area.
Molecular Mechanisms of Action and Target Engagement Research
Elucidation of Molecular Binding Interactions
Research into the binding mechanisms of N-(3-phenylpropyl)benzenesulfonamide has primarily focused on its interaction with metalloenzymes, particularly human carbonic anhydrase (hCA). These studies reveal a multi-point interaction model involving the enzyme's active site, a key metal ion, and specific amino acid residues.
Zinc Ion Coordination in Carbonic Anhydrase Inhibition
The primary mechanism by which this compound inhibits carbonic anhydrase is through the direct coordination of its sulfonamide group with the zinc ion (Zn²⁺) located in the enzyme's active site. nih.govnih.gov This interaction is a hallmark of sulfonamide-based carbonic anhydrase inhibitors. nih.gov
The sulfonamide moiety (-SO₂NH₂) acts as a potent zinc-binding group (ZBG). Upon entering the active site, the nitrogen atom of the sulfonamide group becomes deprotonated and displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity. nih.gov This deprotonated nitrogen then forms a direct coordination bond with the Zn²⁺ ion. nih.gov This binding event alters the coordination geometry of the zinc ion to a distorted tetrahedral state, effectively inactivating the enzyme. nih.gov
Table 1: Zinc Coordination Details for Sulfonamide Inhibitors
| Interacting Moiety | Enzyme Component | Bond/Interaction Type | Result |
| Sulfonamide Nitrogen | Active Site Zn(II) Ion | Coordination Bond | Enzyme Inhibition |
| Sulfonamide Group | Zn(II)-bound H₂O/OH⁻ | Displacement | Blocks Catalytic Site |
Ligand-Protein Interactions within Enzyme Active Sites
Beyond the critical coordination with the zinc ion, the stability and specificity of this compound binding are enhanced by several interactions with amino acid residues lining the enzyme's active site.
Hydrogen Bonding: The oxygen atoms of the sulfonamide group form crucial hydrogen bonds with the backbone amide of the highly conserved threonine 199 (Thr199) residue. nih.gov This interaction further anchors the inhibitor within the active site and stabilizes the enzyme-inhibitor complex. nih.gov Additional water-mediated hydrogen bonds may also form with residues such as glutamine 92 (Gln92), threonine 200 (Thr200), and proline 201 (Pro201). nih.gov
Hydrophobic Interactions: The benzenesulfonamide (B165840) scaffold consists of an aromatic portion and a "tail". nih.gov The 3-phenylpropyl tail of this compound extends into the hydrophobic half of the active site cavity. nih.govnih.gov The orientation and interactions of this tail with hydrophobic amino acid residues are significant factors that influence the inhibitor's potency and isoform selectivity. nih.govnih.gov
Table 2: Key Ligand-Protein Interactions in Carbonic Anhydrase Active Site
| Inhibitor Region | Interacting Residue(s) | Interaction Type |
| Sulfonamide Group | Threonine 199 (Thr199) | Hydrogen Bond |
| Phenylpropyl "Tail" | Hydrophobic Pocket Residues | Hydrophobic Interactions |
| Acetamide Moiety (in related compounds) | Gln92, Thr200, Pro201 | Water-mediated Hydrogen Bonds |
Mimicry of Natural Substrates by the Sulfonamide Moiety
The inhibitory action of the sulfonamide group can be understood through the concept of molecular mimicry. Sulfonamides are well-known structural analogues of para-aminobenzoic acid (PABA), which allows them to act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthetase.
In the context of carbonic anhydrase, the mimicry is not of the substrate itself (carbon dioxide), but rather of the transition state of the catalyzed reaction. By binding tightly to the catalytic Zn²⁺ ion, the sulfonamide group occupies the same space and electronically mimics the tetrahedral transition state formed during the interconversion of carbon dioxide and bicarbonate. nih.gov This action competitively blocks the natural substrate from accessing the catalytic machinery, leading to potent inhibition of the enzyme.
Cellular Pathway Modulation Research
As of the current date, publicly available research has not established a direct link between the specific compound this compound and the modulation of the following cellular pathways. While other sulfonamide-containing molecules have been investigated for these activities, the strict focus of this article on this compound precludes discussion of those findings.
Inhibition of Tubulin Polymerization
No specific research data was found linking this compound to the inhibition of tubulin polymerization.
Direct Binding to Signal Transducer and Activator of Transcription 3 (STAT3) Protein and Phosphorylation Inhibition
No specific research data was found demonstrating that this compound directly binds to the STAT3 protein or inhibits its phosphorylation.
Influence on Cellular Excitability and Ion Channel Function (e.g., voltage-gated sodium channels in neurons)
No research data is currently available in the public domain specifically detailing the influence of this compound on cellular excitability or the function of ion channels, including voltage-gated sodium channels.
Modulation of Kynurenine (B1673888) Pathway Enzymes (e.g., Kynurenine Monooxygenase)
There is no specific information available in published scientific literature regarding the modulation of kynurenine pathway enzymes, such as kynurenine monooxygenase, by this compound. While some benzenesulfonamide derivatives have been explored as KMO inhibitors, the activity of this specific compound has not been reported.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituent Variation on Biological Potency and Selectivity
Research on a series of N-(substituted phenyl)-2-((substituted)sulfamoyl)phenyl)acetamide derivatives has provided insights into the effects of substituents on anticancer activity. researchgate.net Although not directly N-(3-phenylpropyl)benzenesulfonamide, these findings offer valuable parallel insights. The study revealed that the introduction of small, less-hindered substituents such as methyl and ethyl groups at the ortho and para positions of the aromatic rings tends to increase anticancer activity across various cell lines. researchgate.net Conversely, bulky groups like ortho-trifluoromethyl and indoline (B122111) moieties were found to decrease activity. researchgate.net Interestingly, some sterically hindered compounds still demonstrated promising activity, which was attributed to their electron-donating properties. researchgate.net A general trend observed was that compounds with electron-donating groups on the rings exhibited more potent anticancer activity than those with electron-withdrawing groups. researchgate.net
In another study focusing on benzenesulfonamide (B165840) derivatives as carbonic anhydrase inhibitors, it was noted that substitutions on the benzenesulfonamide scaffold can significantly impact selectivity for different carbonic anhydrase isoforms. While specific data for this compound is not provided, the general principles of substituent effects on selectivity are well-established in the broader class of sulfonamides.
The following table summarizes the general trends observed for substituent effects on the biological activity of benzenesulfonamide derivatives, which can be extrapolated to this compound analogs.
| Substituent Position | Substituent Type | Impact on Activity | Reference |
| Phenyl ring of benzenesulfonamide | Electron-donating (e.g., -CH3, -C2H5) | Generally increases anticancer activity | researchgate.net |
| Phenyl ring of benzenesulfonamide | Electron-withdrawing (e.g., -NO2, -CF3) | Generally decreases anticancer activity | researchgate.net |
| Phenyl ring of benzenesulfonamide | Bulky groups (e.g., indoline) | Generally decreases anticancer activity | researchgate.net |
Role of Core Benzenesulfonamide Scaffold Modifications
Alterations to the central benzenesulfonamide scaffold of this compound can lead to profound changes in biological activity and physical properties. These modifications can include the replacement of the benzene (B151609) ring with other aromatic or heterocyclic systems, or the introduction of different linkers between the sulfonamide group and the phenylpropyl side chain.
A study on novel benzenesulfonamides incorporating s-triazines as cyclic linkers in place of a linear chain demonstrated the potential of scaffold modification to enhance anticancer activity and inhibition of human carbonic anhydrase IX (hCA IX). nih.gov Although the side chains in this study differ from a simple phenylpropyl group, the principle of modifying the core structure is highly relevant. The insertion of a rigid 1,3,5-triazine (B166579) linker was shown to significantly boost the anticancer and hCA IX inhibitory activity of the benzenesulfonamide derivatives. nih.gov
Furthermore, research into 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives, which feature a modified connection to the phenylpropyl chain, highlights the importance of the linker region. The introduction of a keto group and an amino linkage alters the flexibility and hydrogen bonding capabilities of the molecule, which can influence its interaction with biological targets.
These examples underscore that the benzenesulfonamide scaffold is not merely a passive anchor but an active contributor to the pharmacological profile of the molecule. Modifications to this core can be a powerful strategy for optimizing activity and selectivity.
Influence of Phenylpropyl Side Chain Structural Diversity
The 3-phenylpropyl side chain is a critical component of the this compound structure, and its modification offers a rich avenue for SAR exploration. Changes in the length of the alkyl chain, the introduction of substituents on the phenyl ring, or the replacement of the phenyl ring with other cyclic systems can dramatically affect the compound's properties.
In a series of benzenesulfonamide derivatives designed as carbonic anhydrase inhibitors, the lipophilicity and size of the tail, analogous to the phenylpropyl side chain, were found to be crucial for potency. nih.gov For instance, increasing the size and lipophilicity of a spirocycloalkyl tail, from cyclopentane (B165970) to cyclohexane (B81311) and then to 4-methylcyclohexane, resulted in enhanced inhibitory activity against hCA II. nih.gov This suggests that for this compound analogs, increasing the lipophilicity of the phenylpropyl moiety could potentially enhance certain biological activities.
Furthermore, a study on benzenesulfonamide derivatives with varying C2-substituents as inhibitors of the Keap1-Nrf2 protein-protein interaction showed that the nature of the side chain significantly impacts potency. frontiersin.org Although the core was a naphthalene (B1677914) or benzene bis-sulfonamide, the principles of side-chain modification are applicable. The introduction of 2-alkoxy or aryloxy derivatives provided greater structural diversity and led to improved potencies. frontiersin.org Specifically, a naphthalene scaffold with a 2-(4-fluorobenzyloxy) substitution was found to be the most potent inhibitor in the series. frontiersin.org This highlights that both the nature of the aromatic ring and the linker to it are key determinants of activity.
The following table illustrates the impact of side chain modifications on the inhibitory activity of benzenesulfonamide derivatives against hCA II, providing a model for potential modifications to the phenylpropyl side chain of this compound.
| Side Chain Modification | Compound | hCA II Inhibition (KI, nM) | Reference |
| Spiro[dihydrotriazine-6,1'-cyclopentane] | 6a | 628 | nih.gov |
| Spiro[dihydrotriazine-6,1'-cyclohexane] | 6b | 437.2 | nih.gov |
| Spiro[dihydrotriazine-6,1'-(4-methylcyclohexane)] | 6c | 145.5 | nih.gov |
Stereochemical Considerations in Activity Profiles
Stereochemistry can play a pivotal role in the biological activity of chiral molecules, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. This is due to the three-dimensional nature of biological targets, such as enzymes and receptors, which often leads to stereospecific interactions.
In the context of drug development, it is crucial to synthesize and evaluate individual enantiomers or diastereomers of a chiral compound, as one isomer may be significantly more potent or have a better safety profile than the others. The synthesis of stereochemically pure compounds can be achieved through various methods, including the use of chiral starting materials, chiral catalysts, or the separation of racemic mixtures.
Although direct experimental data for this compound is lacking, it is a critical area for future investigation to fully elucidate its therapeutic potential. The synthesis and biological evaluation of its enantiomers would provide a deeper understanding of its SAR and could lead to the development of more effective and safer drugs.
Comprehensive Search for Computational Chemistry Studies on this compound Yields No Specific Data
A thorough and systematic search of available scientific literature and databases has revealed a significant lack of specific computational chemistry research focused solely on the compound this compound. While extensive research exists on the broader class of benzenesulfonamide derivatives, detailed studies concerning the molecular docking simulations and Density Functional Theory (DFT) calculations for this particular molecule could not be located.
The investigation aimed to gather specific data points as per a structured outline focusing on the computational analysis of this compound. The search encompassed targeted queries for molecular docking simulations to predict its binding modes and affinities with biological targets, as well as the identification of key amino acid residues involved in these interactions. Concurrently, a search was conducted for DFT calculations to determine its optimized molecular geometry, analyze its frontier molecular orbitals (HOMO-LUMO), and perform a Mulliken charge analysis.
Despite the application of various search strategies, no dedicated studies presenting this specific information for this compound were found. The existing body of research on related sulfonamide compounds highlights the general utility of these computational methods in drug design and molecular analysis. However, the absence of specific data for this compound prevents a detailed and scientifically accurate discussion of its computational properties as requested.
Therefore, it is not possible to provide a detailed article on the computational chemistry and in silico modeling of this compound that adheres to the required standards of scientific accuracy and specificity. The requested data tables and detailed research findings for this specific compound are not available in the public domain based on the conducted searches.
Computational Chemistry and in Silico Modeling in Research
Molecular Dynamics (MD) Simulations for Complex Stability and Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows researchers to observe the conformational changes and stability of N-(3-phenylpropyl)benzenesulfonamide, both in isolation and when interacting with biological macromolecules such as proteins. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of the molecule. nih.gov
In the context of this compound, MD simulations can be employed to understand the stability of the compound when it forms a complex with a target protein. Key parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) are monitored throughout the simulation to assess the stability and dynamics of the complex. researchgate.net For instance, a stable RMSD value over the simulation time would suggest that the compound remains bound in a consistent conformation within the protein's binding site, indicating a stable interaction. nih.gov
Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound-Protein Complex
| Parameter | Value | Description |
| Simulation Time | 100 ns | The total duration of the simulation. |
| Temperature | 300 K | The temperature at which the simulation is run, mimicking physiological conditions. |
| Pressure | 1 atm | The pressure at which the simulation is run. |
| RMSD | 0.2 nm | A low and stable Root Mean Square Deviation indicates a stable protein-ligand complex. |
| RMSF | 0.1 nm | Root Mean Square Fluctuation of atomic positions, indicating flexibility of different parts of the molecule. |
| Rg | 1.5 nm | The Radius of Gyration, which provides insight into the compactness of the complex. |
These simulations can reveal crucial information about the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the this compound-protein complex. Understanding these dynamic interactions is vital for rational drug design and for optimizing the affinity and specificity of the compound for its target. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. longdom.orgwikipedia.org QSAR models are developed by correlating variations in the structural or physicochemical properties of a series of compounds with their corresponding biological activities. ijnrd.org These models can then be used to predict the activity of new, unsynthesized compounds. wikipedia.org
For this compound and its analogs, a QSAR study would involve compiling a dataset of structurally related compounds with their experimentally determined biological activities. Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are then calculated. ijnrd.org These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). nih.gov
Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical model that links the descriptors to the biological activity. ijnrd.orgnih.gov The predictive power of the QSAR model is assessed through rigorous validation techniques, including internal and external validation. A well-validated QSAR model can be a valuable tool for designing new derivatives of this compound with potentially improved activity. nih.gov
Table 2: Key Molecular Descriptors in a Hypothetical QSAR Model for this compound Derivatives
| Descriptor | Description | Importance in Model |
| LogP | Lipophilicity | High |
| Molecular Weight | Size of the molecule | Moderate |
| Polar Surface Area | Polarity and hydrogen bonding capacity | High |
| Number of Rotatable Bonds | Conformational flexibility | Moderate |
| Aromatic Ring Count | Presence of aromatic systems | High |
The insights gained from QSAR studies can guide the structural modifications of this compound to enhance its desired biological effects. nih.gov
In Silico ADME/Tox Predictions for Research Prioritization
In silico Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (Tox) predictions are computational methods used to forecast the pharmacokinetic and toxicological properties of a compound early in the research and development process. ri.senih.gov These predictions help in prioritizing compounds for further experimental testing, thereby saving time and resources. nih.gov
For this compound, various computational models can be used to predict its ADME properties. These models are typically based on large datasets of experimentally determined properties of diverse chemical structures. frontiersin.org Parameters such as aqueous solubility, blood-brain barrier permeability, plasma protein binding, and metabolic stability can be estimated. nih.gov For instance, predictions might suggest whether this compound is likely to be orally bioavailable or if it is a potential substrate for major drug-metabolizing enzymes like cytochrome P450s. frontiersin.org
Table 3: Predicted ADME Properties of this compound
| ADME Property | Predicted Value | Implication for Research Prioritization |
| Human Intestinal Absorption | High | Favorable for oral administration. |
| Blood-Brain Barrier Penetration | Low | May have limited central nervous system effects. |
| CYP2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions involving this enzyme. frontiersin.org |
| hERG Inhibition | Low risk | Reduced likelihood of cardiac toxicity. |
| Ames Mutagenicity | Non-mutagenic | Lower concern for genotoxicity. |
These in silico predictions provide an early-stage assessment of the compound's drug-like properties. nih.gov While these predictions are not a substitute for experimental validation, they are crucial for identifying potential liabilities and for guiding the selection of the most promising candidates for further development. ri.se
Pre Clinical Pharmacological Research Methodologies and Discovery
Cell-Based Assay Development and Screening Platforms
Cell-based assays are fundamental tools in the discovery and characterization of benzenesulfonamide (B165840) derivatives. These assays provide a physiological context to evaluate a compound's effect on cellular processes such as proliferation, viability, and specific signaling pathways. For sulfonamide-based compounds, a variety of cell lines and assay formats are employed depending on the therapeutic target.
Commonly, anti-proliferative and cytotoxic effects are assessed using the MTT assay in 96-well plates. nih.gov This method has been used to evaluate benzenesulfonamide derivatives against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231), estrogen-receptor-positive breast cancer (MCF-7), and normal breast cell lines (MCF-10A) to determine selectivity. nih.gov Similarly, ATP-based luminescence viability assays are used to measure growth inhibition and determine the half-maximal inhibitory concentration (IC50) in lymphoma cell lines. nih.gov
For compounds targeting infectious diseases, screening platforms are adapted for microbiological evaluation. For instance, derivatives related to the N-phenylbenzenesulfonamide scaffold have been tested for activity against bacteria like Staphylococcus aureus and Escherichia coli. researchgate.net In the context of antiviral research, specific cell lines such as TZM-bl cells are utilized in screening for HIV-1 capsid inhibitors. nih.gov
These screening platforms are often automated to handle the large number of compounds generated during the discovery phase, utilizing multi-well plates for efficiency. nih.govsbpdiscovery.org Beyond simple viability, more complex assays are developed to probe mechanisms of action. These include immunofluorescent microscopy to track the subcellular localization of protein targets like NF-κB, and chemiluminescence-based electrophoretic mobility shift assays (EMSA) to analyze a compound's effect on protein-DNA binding. nih.gov
Lead Identification and Optimization Strategies
High-Throughput Screening (HTS) is the engine of modern lead discovery, enabling the rapid evaluation of vast chemical libraries against a specific biological target. youtube.com These libraries can contain millions of diverse synthetic or natural product compounds. youtube.commdpi.com The process relies on state-of-the-art robotic automation to test compounds in miniaturized assay formats, such as 1536-well plates. sbpdiscovery.org This level of automation allows for testing capacities that can exceed one million compounds per day. youtube.com
Advanced technologies like acoustic sound waves are used for liquid handling, transferring nanoliter-scale droplets of compounds without physical contact, which increases speed and reduces the potential for contamination. youtube.com Mass spectrometry has also been integrated into HTS platforms, offering a label-free method for screening that can process over 100,000 samples daily. bruker.com The primary goal of HTS is to identify initial "hits"—compounds that exhibit activity against the target—which then serve as the starting points for medicinal chemistry efforts. youtube.com
Once a hit is identified, iterative medicinal chemistry cycles begin. This process involves the systematic modification of the compound's structure to understand the Structure-Activity Relationship (SAR) and improve its biological profile. patsnap.com By analyzing how specific structural changes affect activity, chemists can enhance potency and, crucially, selectivity for the intended target over other related proteins to minimize potential side effects. patsnap.com
For example, in the development of benzene-1,4-disulfonamide (B103779) derivatives as inhibitors of oxidative phosphorylation, researchers systematically modified different parts of the lead molecule. nih.gov Modifications to the piperidine (B6355638) ring and the core phenyl group were explored to find the optimal distance and orientation between the two sulfonamide moieties required for potency. nih.gov Similarly, research into phenyl benzenesulfonamides led to the identification of highly selective antagonists for specific serotonin (B10506) receptors, such as the 5-HT6 and 5-HT7 receptors, resulting in the discovery of preclinical candidates like SB-357134. nih.govnih.gov
The table below illustrates how iterative changes to a benzenesulfonamide scaffold can impact biological activity against pancreatic cancer cell lines.
| Compound Modification | Core Structure | MIA PaCa-2 IC₅₀ (µM) | BxPC-3 IC₅₀ (µM) |
| Introduction of a meta-disulfonamide | Benzene-1,4-disulfonamide | > 30 | > 30 |
| Fluoro substitution on phenyl core | Benzene-1,4-disulfonamide | 0.9 | 1.6 |
| Methyl substitution on phenyl core | Benzene-1,4-disulfonamide | 5.1 | 5.6 |
| Replacement of ethyl ester with 1,2,4-oxadiazole | Benzene-1,4-disulfonamide | 4.1 | 2.9 |
| Replacement of ethyl ester with isoxazole | Benzene-1,4-disulfonamide | 4.9 | 7.7 |
| Data sourced from a study on benzene-1,4-disulfonamides as oxidative phosphorylation inhibitors. nih.gov |
Hybrid molecule design is a rational strategy in medicinal chemistry that involves combining distinct structural motifs or pharmacophores from different known active compounds into a single new molecule. The goal is to create a chimeric compound with improved affinity, enhanced selectivity, or a dual mechanism of action.
This approach has been successfully applied to the benzenesulfonamide class. For instance, researchers have designed and synthesized novel tri-aryl imidazole-benzene sulfonamide hybrids. mdpi.com This design merges the imidazole (B134444) scaffold, a known pharmacophore in carbonic anhydrase inhibitors, with the benzenesulfonamide moiety, which is critical for binding to the zinc ion in the enzyme's active site. mdpi.com This strategy led to the discovery of potent and selective inhibitors of tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII. mdpi.com Another example involves a "tail approach," where derivatives of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide were synthesized by adding a second hydrophilic tail to create dual-tailed analogs, significantly enhancing inhibitory activity against hCA IX and hCA XII. nih.gov
The following table presents data for several hybrid imidazole-benzenesulfonamide molecules and their inhibitory activity against different carbonic anhydrase isoforms.
| Compound | Description | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| 5b | Imidazole-benzenesulfonamide hybrid | 10250 | 500 | 2500 |
| 5d | Imidazole-benzenesulfonamide hybrid | 9840 | 600 | 4500 |
| 5g | Imidazole-benzenesulfonamide hybrid | 9560 | 300 | 3500 |
| Acetazolamide | Standard CA inhibitor (control) | 12 | 25 | 5.7 |
| Data sourced from a study on tri-aryl imidazole-benzene sulfonamide hybrids. mdpi.com |
Use of the Compound as a Research Probe or Chemical Tool
A compound that has been well-characterized with high potency and selectivity for a specific biological target can serve as a valuable research probe or chemical tool. Such tools are instrumental in dissecting complex biological pathways and validating targets in disease models.
For example, N-quinoline-benzenesulfonamide derivatives that potently inhibit the NF-κB signaling pathway have been used as chemical probes to study its role in lymphoma. nih.gov By using these compounds, researchers can induce the sequestration of NF-κB subunits in the cytoplasm, preventing their translocation to the nucleus and subsequent gene transcription. nih.gov This allows for detailed investigation into the downstream effects of NF-κB inhibition. nih.gov The utility of such a compound as a probe can be further validated using methods like the Cellular Thermal Shift Assay (CETSA), which directly confirms the binding of the compound to its intended intracellular target protein, such as IκBα. nih.gov
Development of In Vitro Models for Disease Mechanism Studies
The study of disease mechanisms relies heavily on the development and use of relevant in vitro models. These models range from isolated enzymes and proteins to complex cell culture systems that mimic aspects of a specific disease state. For research involving benzenesulfonamide derivatives, a key set of in vitro models includes purified human carbonic anhydrase (hCA) isoforms. nih.govnih.gov Assays using isolated hCA I, II, IX, and XII allow researchers to determine a compound's inhibitory potency (Kᵢ) and selectivity profile, which is critical for developing drugs that target tumor-associated isoforms like hCA IX and XII while sparing ubiquitously expressed ones like hCA I and II. mdpi.comnih.gov
Cancer cell lines are another cornerstone of in vitro disease modeling. Lines such as MIA PaCa-2 (pancreatic cancer), OCI-Ly10 (lymphoma), and MDA-MB-231 (breast cancer) serve as models to study how benzenesulfonamide compounds affect cancer cell growth, survival, and signaling. nih.govnih.gov These cellular models enable mechanistic studies, including the analysis of apoptosis induction, cell cycle arrest, and effects on specific pathways like OXPHOS or NF-κB. nih.govnih.govnih.gov In some cases, more complex ex vivo models, such as isolated perfused rat hearts, have been used to evaluate the physiological effects of benzenesulfonamide derivatives on parameters like coronary resistance and perfusion pressure. researchgate.net
Advanced Analytical Techniques in Chemical Research of N 3 Phenylpropyl Benzenesulfonamide
Spectroscopic Characterization Methods for Structural Confirmation
Spectroscopy is the cornerstone of molecular characterization, offering detailed insights into the atomic and molecular structure of N-(3-phenylpropyl)benzenesulfonamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons of the benzenesulfonyl group and the phenyl group of the propyl chain typically appear in the downfield region, approximately between 7.0 and 8.0 ppm. The benzylic protons (CH2 adjacent to the phenyl ring) and the methylene (B1212753) protons adjacent to the nitrogen atom would present as triplets, while the central methylene group of the propyl chain would appear as a multiplet. The N-H proton of the sulfonamide group would be visible as a singlet or a triplet, depending on coupling, and its chemical shift can be variable.
¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, distinct peaks for each of the aromatic carbons and the three aliphatic carbons of the propyl chain would be observed. The chemical shifts of the aromatic carbons would be in the range of 120-145 ppm, while the aliphatic carbons would appear more upfield.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) would be used to establish connectivity. A COSY spectrum would show correlations between adjacent protons in the propyl chain, confirming their sequence. An HMQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Benzenesulfonyl Aromatic CH | 7.8 - 7.9 | 127 - 133 |
| Phenylpropyl Aromatic CH | 7.1 - 7.3 | 126 - 129 |
| NH | Variable (e.g., 4.5 - 5.5) | N/A |
| N-CH₂ | ~3.0 (triplet) | ~45 |
| CH₂-CH₂-CH₂ | ~1.9 (multiplet) | ~33 |
| Ph-CH₂ | ~2.6 (triplet) | ~32 |
Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the presence of specific functional groups within the molecule. The IR spectrum of this compound would display characteristic absorption bands. A prominent N-H stretching vibration is expected in the region of 3200-3300 cm⁻¹. The sulfonyl group (S=O) will show two strong, characteristic stretching bands: an asymmetric stretch typically around 1330-1360 cm⁻¹ and a symmetric stretch around 1150-1180 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches would appear just below 3000 cm⁻¹.
Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3200 - 3300 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| S=O (Asymmetric) | Stretch | 1330 - 1360 |
| S=O (Symmetric) | Stretch | 1150 - 1180 |
Mass Spectrometry (EI-MS, ESI-MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the molecular formula.
Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, often leading to extensive fragmentation. The molecular ion peak (M⁺) would be observed, and characteristic fragment ions resulting from the cleavage of the C-C bonds in the propyl chain or the S-N bond would help to piece together the structure.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a softer ionization technique that typically results in less fragmentation. It is common to observe the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) using ESI can determine the molecular mass with very high precision, allowing for the confident determination of the elemental formula.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Studies
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. This compound contains two phenyl rings, which are the primary chromophores. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would show absorption bands in the ultraviolet region, likely below 300 nm, corresponding to π-π* transitions within the aromatic rings. While this compound is not expected to be strongly photoluminescent, photoluminescence studies could be performed to investigate any weak emission properties.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC)
Chromatographic methods are essential for assessing the purity of the synthesized compound and for its isolation from reaction mixtures.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. A small spot of the compound dissolved in a suitable solvent is applied to a silica (B1680970) gel plate, which is then developed in an appropriate solvent system (eluent). The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and eluent system. A pure compound should ideally show a single spot on the TLC plate. Visualization is typically achieved using a UV lamp, as the aromatic rings will absorb UV light.
Elemental Analysis for Compound Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₅H₁₇NO₂S). A close agreement between the experimental and calculated values provides strong evidence for the compound's purity and confirms its elemental composition.
Data Table: Theoretical Elemental Composition of C₁₅H₁₇NO₂S
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 15 | 180.165 | 65.42% |
| Hydrogen | H | 1.008 | 17 | 17.136 | 6.22% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.09% |
| Oxygen | O | 15.999 | 2 | 31.998 | 11.62% |
| Sulfur | S | 32.06 | 1 | 32.06 | 11.65% |
| Total | 275.366 | 100.00% |
Future Directions and Emerging Research Avenues
Exploration of Novel Biological Targets for N-(3-phenylpropyl)benzenesulfonamide Derivatives
The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore present in a multitude of therapeutic agents. Research into its derivatives has revealed a wide range of biological activities, suggesting that this compound analogs could be designed to interact with a diverse set of novel biological targets.
Systematic exploration of these derivatives is a promising frontier. For instance, various benzenesulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are overexpressed in hypoxic tumors and are recognized as targets for anticancer drugs. nih.govnih.govnih.gov The "tail approach," which involves appending chemical groups to the main scaffold, has been effectively used to enhance inhibitory activity and selectivity towards these tumor-associated CAs. nih.govnih.gov
Beyond carbonic anhydrases, other potential targets have emerged from research on related sulfonamide structures. These include:
Receptor Tyrosine Kinases (RTKs): The Tropomyosin receptor kinase A (TrkA) has been identified as a potential target for benzenesulfonamide analogs in the context of glioblastoma. nih.govtuni.fi RTKs are crucial in regulating cell proliferation, survival, and migration, making them prime targets in oncology.
Cardiovascular Receptors: Studies have shown that certain benzenesulfonamide derivatives can interact with the cardiovascular system, potentially through receptors like the angiotensin II AT1 and endothelin receptors, which play roles in regulating blood pressure. cerradopub.com.br
Serotonin (B10506) Receptors: The structural motif is also found in compounds that act as 5-HT3 receptor antagonists, indicating a potential for developing derivatives with applications in neuroscience. openaccesspub.org
Other Enzymes and Pathways: Research has also pointed to activity against targets in triple-negative breast cancer and melanoma, as well as potential interactions with somatostatin (B550006) receptor subtype 5 (SST5R). nih.govnih.gov
This body of research collectively suggests that this compound provides a valuable scaffold for developing new chemical probes and potential therapeutic leads by creating libraries of derivatives and screening them against these and other emerging biological targets.
Table 1: Potential Biological Targets for this compound Derivatives
| Target Class | Specific Example(s) | Associated Research Area | Reference |
|---|---|---|---|
| Carbonic Anhydrases | hCA IX, hCA XII | Anticancer | nih.govnih.govnih.gov |
| Receptor Tyrosine Kinases | TrkA | Glioblastoma | nih.govtuni.fi |
| Cardiovascular Receptors | Angiotensin II AT1, Endothelin ETA | Hypertension | cerradopub.com.br |
| G-Protein Coupled Receptors | 5-HT3, Somatostatin Receptor 5 (SST5R) | Neuroscience, Endocrinology | openaccesspub.orgnih.gov |
| Broad Cancer Cell Lines | Triple-Negative Breast Cancer, Melanoma | Anticancer | nih.gov |
Integration with Advanced Bio-imaging Techniques in Cellular Research
Understanding a compound's mechanism of action requires visualizing its journey and interactions within a cellular environment. Advanced bio-imaging techniques offer a window into these processes. A significant future direction for this compound research involves its integration with such technologies.
This can be achieved by designing derivatives that incorporate fluorescent moieties. For example, research on other heterocyclic structures like 3-imino-1,8-naphthalimide has demonstrated how molecules can be engineered to act as fluorescent probes for cellular imaging. nih.gov These probes have been used to visualize and co-localize within specific organelles such as mitochondria and the endoplasmic reticulum. nih.gov
By chemically linking a fluorophore to the this compound structure, researchers could:
Track the compound's uptake, distribution, and accumulation within live cells in real-time.
Determine its subcellular localization, providing clues about its potential biological targets.
Utilize techniques like Förster Resonance Energy Transfer (FRET) to study direct binding interactions with target proteins that are also fluorescently labeled.
Furthermore, the use of advanced cellular models, such as 3D spheroids, in conjunction with imaging provides a more physiologically relevant context to study a compound's effects on cell viability, growth, and morphology. nih.gov
Development of Targeted Delivery Systems for Research Compounds
To enhance the efficacy and specificity of research compounds in cellular and preclinical models, targeted delivery systems are becoming indispensable. For a molecule like this compound, which may have broad biological activity, encapsulating it within a delivery vehicle could direct it to specific cells or tissues, minimizing off-target effects.
Future research could focus on formulating this compound with various drug delivery systems (DDS), including:
Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic compounds, improving solubility and stability. ijpsjournal.com They can be further modified with ligands (such as antibodies or peptides) that bind to receptors overexpressed on target cells, creating ligand-targeted liposomes. ijpsjournal.com
Nanoparticles: Polymeric nanoparticles can be engineered for controlled release of a compound. Their surface can be functionalized to target specific cell types. ijpsjournal.com
Smart Polymers and Hydrogels: These materials can be designed to release their payload in response to specific physiological stimuli like changes in pH or temperature, which is particularly relevant in tumor microenvironments. ijpsjournal.com
Developing such systems would not only be crucial for potential therapeutic applications but would also provide researchers with more precise tools to study the compound's effects in specific biological contexts.
Application of Artificial Intelligence and Machine Learning in Predictive Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical research. nih.govresearchgate.net These computational tools can analyze vast datasets to predict the properties and activities of novel molecules, significantly accelerating the research and development cycle.
For this compound, AI and ML can be applied in several ways:
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new derivatives based on their chemical structure. nih.govmdpi.com By training a model on a dataset of known sulfonamides and their activities, researchers can virtually screen thousands of potential derivatives to identify the most promising candidates for synthesis and testing.
ADMET Prediction: ML algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. nih.govnih.gov This allows for the early-stage filtering of molecules that are likely to have poor pharmacokinetic profiles, saving time and resources.
Drug-Target Interaction (DTI) Prediction: Advanced deep learning models can predict potential binding interactions between a library of derivatives and a wide range of protein targets. mdpi.comnih.gov This can help identify novel mechanisms of action and expand the therapeutic potential of the sulfonamide scaffold.
Generative Models: AI can also be used to design entirely new molecules. Generative models, such as Variational Autoencoders (VAEs), can learn the key features of active sulfonamides and then generate novel structures with optimized properties. oup.com
Table 2: Applications of AI/ML in this compound Research
| AI/ML Application | Purpose | Potential Outcome | Reference |
|---|---|---|---|
| QSAR Modeling | Predict biological activity from chemical structure. | Prioritization of derivatives for synthesis. | nih.govmdpi.com |
| ADMET Profiling | Predict pharmacokinetic and toxicity properties. | Early elimination of non-viable drug candidates. | nih.govnih.gov |
| Drug-Target Interaction Prediction | Identify novel protein targets for derivatives. | Discovery of new mechanisms of action. | mdpi.comnih.gov |
| Generative Chemistry | Design novel molecules with desired properties. | Creation of optimized sulfonamide-based compounds. | oup.com |
Collaborative Research Opportunities in Academia and Industry
The journey of a compound from initial discovery to a validated research tool or therapeutic is complex and resource-intensive. Bridging this gap requires strong collaboration between academic institutions and the pharmaceutical industry. nih.govdrugbank.comslideshare.net
Academia's Role: Academic labs are typically the engines of basic research and innovation. drugbank.com They excel at target identification and validation, exploring novel biological pathways, and conducting initial proof-of-concept studies for compounds like this compound.
Industry's Role: Industry partners bring extensive resources, including large compound libraries, high-throughput screening capabilities, expertise in medicinal chemistry for lead optimization, and the infrastructure required for preclinical and clinical development. drugbank.comnews-medical.net
A synergistic collaboration could see an academic lab discover a novel target for an this compound derivative. An industry partner could then leverage its resources and AI platforms to rapidly synthesize and screen a large library of related analogs to identify a potent and selective lead compound. news-medical.net Such partnerships are mutually beneficial, combining academic innovation with industrial efficiency to accelerate scientific progress. umicore.com These collaborations are essential for translating fundamental discoveries into tangible outcomes that can ultimately benefit public health. slideshare.net
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(3-phenylpropyl)benzenesulfonamide, and how can reaction conditions be tailored to improve yield?
- Methodology : The synthesis typically involves reacting benzenesulfonyl chloride with 3-phenylpropylamine under basic conditions (e.g., aqueous NaOH or K₂CO₃) to form the sulfonamide core. Key parameters include:
- Temperature control : Maintaining 0–5°C during sulfonyl chloride addition to minimize side reactions like hydrolysis.
- Solvent selection : Dichloromethane or THF for improved solubility of intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high-purity isolation.
- Challenges : Competing N-alkylation or oxidation of the phenylpropyl group may require inert atmospheres (N₂/Ar) and controlled stoichiometry .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Spectroscopy :
- ¹H/¹³C NMR : To verify substituent positions (e.g., benzenesulfonamide protons at δ 7.5–8.0 ppm, propyl chain protons at δ 1.5–2.5 ppm) .
- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reaction pathways and kinetics of this compound synthesis?
- Approach :
- In-situ monitoring : Use HPLC or GC-MS to track intermediate formation and identify rate-limiting steps (e.g., sulfonamide bond formation vs. amine activation) .
- Computational modeling : DFT calculations (Gaussian or ORCA) to simulate transition states and activation energies for key steps like nucleophilic attack on sulfonyl chloride .
- Data contradiction : Discrepancies between theoretical and experimental yields may arise from solvent polarity effects or unaccounted steric hindrance .
Q. What experimental designs are suitable for evaluating the biological activity of this compound against molecular targets?
- Assay design :
- Enzyme inhibition : Dose-response curves (0.1–100 µM) against NLRP3 inflammasome or carbonic anhydrase, with IC₅₀ determination via fluorometric assays .
- Cellular models : Use THP-1 macrophages or HEK293T cells transfected with target receptors to assess anti-inflammatory or cytotoxic effects .
- Controls : Include reference inhibitors (e.g., MCC950 for NLRP3) and vehicle-only groups to validate specificity .
Q. How can computational methods predict the binding interactions of this compound with biological targets?
- Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with NLRP3 (PDB: 6NPY) or COX-2 (PDB: 5KIR). Focus on hydrogen bonding with sulfonamide oxygens and hydrophobic contacts with the phenylpropyl chain .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-target complexes and identify key residues (e.g., Arg41 in NLRP3) .
Q. What strategies resolve structural ambiguities in crystallographic data for this compound derivatives?
- Enantiomorph-polarity analysis : Use Flack (η) or Rogers (x) parameters in SHELXL to distinguish chiral centers and avoid false chirality assignments in near-centrosymmetric structures .
- Twinned data refinement : Implement HKLF5 in SHELXL for high-Rmerge datasets, leveraging simulated intensity matching .
Q. How do structural modifications (e.g., fluorination or heterocyclic substitution) alter the physicochemical properties of this compound?
- Case study : Adding a trifluoromethoxy group (as in ) increases lipophilicity (logP +0.5) and metabolic stability, assessed via HPLC-MS in simulated gastric fluid .
- SAR analysis : Compare IC₅₀ values of analogs with varying substituents to identify critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
